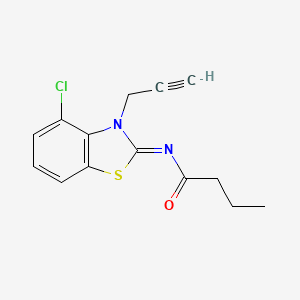
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide is a useful research compound. Its molecular formula is C14H13ClN2OS and its molecular weight is 292.78. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article synthesizes existing research findings on its biological activity, including mechanisms of action, therapeutic potential, and safety profiles.
Chemical Structure
The compound can be represented as follows:
This structure includes a benzothiazole moiety, which is known for various biological activities including anti-inflammatory and anti-cancer properties.
Research indicates that compounds similar to this compound often exhibit their effects through the inhibition of key enzymes or receptors in biological pathways. For instance, derivatives of benzothiazole have shown significant inhibitory effects on acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
2. Therapeutic Potential
Studies have demonstrated that benzothiazole derivatives can possess anti-inflammatory and analgesic properties. For example, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation and pain .
Case Study 1: Anti-Alzheimer Activity
In a study exploring the anti-Alzheimer potential of benzothiazole derivatives, several compounds exhibited potent AChE inhibition. Notably, one compound demonstrated an IC50 value of 0.08 μM, significantly outperforming standard drugs . This suggests that this compound could be a candidate for further development in treating Alzheimer's disease.
Case Study 2: Anti-inflammatory Properties
Another study focused on the synthesis of COX-II inhibitors derived from benzothiazole structures. Compounds were assessed for their inhibitory activity against COX-II, with some achieving IC50 values ranging from 0.10 to 0.27 μM, indicating strong anti-inflammatory potential . This positions this compound as a promising candidate for inflammatory conditions.
Safety Profile
Safety assessments are critical in evaluating the therapeutic potential of new compounds. Cytotoxicity studies on similar benzothiazole derivatives have shown favorable safety profiles against human fibroblast cell lines (HT1080), suggesting that these compounds may have low toxicity at therapeutic doses .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₂ClN₃S |
| AChE Inhibition IC50 | 0.08 μM (for similar derivatives) |
| COX-II Inhibition IC50 | 0.10 - 0.27 μM |
| Cytotoxicity (HT1080 cells) | Low toxicity |
Propiedades
IUPAC Name |
N-(4-chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-3-6-12(18)16-14-17(9-4-2)13-10(15)7-5-8-11(13)19-14/h2,5,7-8H,3,6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUMOMBQVTWACFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N=C1N(C2=C(S1)C=CC=C2Cl)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














